4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate
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Description
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate is a useful research compound. Its molecular formula is C21H15FO4S and its molecular weight is 382.41. The purity is usually 95%.
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Scientific Research Applications
Molecular Ordering and Mesophase Nature
Research has delved into the computational analysis of molecular ordering, particularly focusing on the mesophase nature of certain fluorinated compounds. Studies have used quantum mechanics and computer simulation to evaluate the translatory and orientational motions of molecules such as nematic p-phenylene-4-methoxybenzoyl 4-trifluoromethylbenzoate (FLUORO1) and smectic 4-propyloxyphenyl 4-(4-trifluoromethylbenzoyloxy) benzoate (FLUORO2). These studies have helped in understanding the peculiarities of molecular ordering and constructing models for different modes of interaction, correlating mesophase characteristics with specific molecular parameters (Ojha & Pisipati, 2003).
Optical Absorption and Spectral Shifts
The optical absorption behavior and spectral shifts of fluorinated liquid crystals have been the subject of detailed analysis. By optimizing molecular structures using density functional theory (DFT) and examining electronic structures, research has provided insights into how molecular changes and substitutions impact absorption spectra in the UV and visible light regions. This work aids in the application and operation of such molecules in photonic applications (Praveen & Ojha, 2014).
Photoresponsive Behaviour
Studies on the photoresponsive behavior of fluorinated liquid crystals have employed computational methods to investigate spectral shifts and absorption in the UV-visible region. This research has contributed to enhancing the understanding of the UV stability of molecules, offering insights into how solvent media and substituents affect molecular absorption parameters and potentially guiding the development of materials with improved photostability (Praveen & Ojha, 2012).
Synthesis and Antimicrobial Activities
Investigations into the synthesis of compounds related to 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate and their antimicrobial activities have led to the development of molecules with potential applications in medical and healthcare sectors. This includes the creation of eperezolid-like molecules, demonstrating the broad utility of fluorinated compounds in designing new therapeutic agents with significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c1-25-19-7-3-2-6-16(19)21(24)26-20-11-8-14(22)13-17(20)18(23)10-9-15-5-4-12-27-15/h2-13H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFCDSWWFVDCO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.